5-Methoxy-2-methylthiazole
Overview
Description
5-Methoxy-2-methylthiazole is an organic compound that belongs to the class of 2,5-disubstituted thiazoles . It is a cabbage, green, and sulfurous tasting compound .
Molecular Structure Analysis
The molecular formula of 5-Methoxy-2-methylthiazole is C5H7NOS . It has an average mass of 129.180 Da and a monoisotopic mass of 129.024841 Da .Physical And Chemical Properties Analysis
5-Methoxy-2-methylthiazole has a density of 1.1±0.1 g/cm3, a boiling point of 182.8±13.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 64.4±19.8 °C .Scientific Research Applications
Benzoheterocyclic Compounds
5-Methoxy-2-methylthiazole is a key component in the synthesis of benzoheterocyclic compounds. For instance, benzthiazole-containing analogues exhibit broad inhibitory activity against leukotriene D4, which can be significant in understanding bronchospasm and inflammation-related conditions (Musser et al., 1987).
Anticancer and Antimicrobial Activity
Another application of 5-Methoxy-2-methylthiazole derivatives is in the synthesis of compounds with potential anticancer and antimicrobial activities. A study synthesized novel compounds that demonstrated significant antiproliferative effects against human colon cancer cells and also exhibited antimicrobial activity against a range of microorganisms (Božić et al., 2017).
Alkoxyl Radical Formation
5-Methoxy-2-methylthiazole derivatives have been studied for their role in the formation of alkoxyl radicals. These compounds provided higher yields of alkoxyl radical products compared to other derivatives, which is relevant in the study of radical chemistry and organic synthesis (Hartung et al., 2010).
Acid-Base Properties
The acid-base properties of thiazole derivatives, including 5-Methoxy-2-methylthiazole, have been analyzed to understand their chemical behavior. This research provides insights into the reactivity and potential applications of these compounds in different chemical environments (Zaionts et al., 1972).
Synthesis of Pharmaceutical Compounds
5-Methoxy-2-methylthiazole derivatives have been used in the synthesis of various pharmaceutical compounds. For example, their use in the synthesis of clomethiazole, which has applications in the prevention and treatment of spinal cord injury, highlights their importance in medical research (Davis, 1954).
Electrophilic and Nucleophilic Substitution Studies
Studies on electrophilic and nucleophilic substitution in molecules containing 5-Methoxy-2-methylthiazole structures contribute to our understanding of organic reaction mechanisms. These studies can inform the synthesis of complex organic molecules and pharmaceuticals (Begtrup & Holm, 1981).
properties
IUPAC Name |
5-methoxy-2-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWRHAKUZHDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068077 | |
Record name | Thiazole, 5-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; meaty, vegetable-like, herbaceous odour | |
Record name | 2-Methyl-5-methoxythiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol) | |
Record name | 2-Methyl-5-methoxythiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.146-1.154 | |
Record name | 2-Methyl-5-methoxythiazole | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/989/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
5-Methoxy-2-methylthiazole | |
CAS RN |
38205-64-0 | |
Record name | 2-Methyl-5-methoxythiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38205-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 5-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiazole, 5-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5068077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHOXY-2-METHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154Z60090O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methoxy-2-methylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Numerous types of sulfur‐containing flavor compounds are associated with foods. However, thiazoles represent an extremely potent sensory source. In this review the foods in …
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